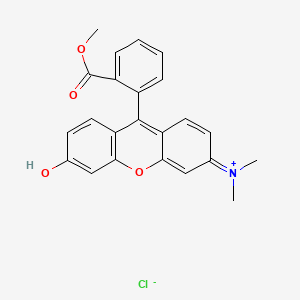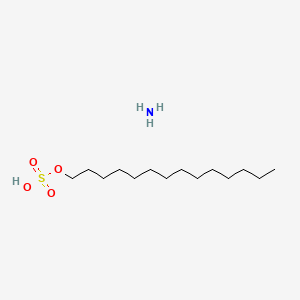
Ammonium tetradecyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tetradecyl sulfate, also known as ammonium myristyl sulfate, is an anionic surfactant widely used in various industries. It is known for its excellent foaming, emulsifying, and wetting properties. The compound is a sulfate ester of 1-tetradecanol, a fatty alcohol, and is commonly used in personal care products, detergents, and industrial cleaning agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium tetradecyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of 1-tetradecanol with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The reaction is carried out at temperatures between 30-60°C. The resulting product is then neutralized with ammonium hydroxide (NH₄OH) to form the ammonium salt .
Industrial Production Methods
The industrial production of 1-tetradecanol, hydrogen sulfate, ammonium salt follows a similar process. The sulfation reaction is conducted in large-scale reactors, and the product is purified and concentrated to meet industry standards. The final product is available in various forms, including gels, liquids, and solids .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium tetradecyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 1-tetradecanol and sulfuric acid.
Oxidation: The compound can be oxidized to form sulfonic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (pH < 4 or pH > 7).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Nucleophiles such as halides or hydroxides.
Major Products Formed
Hydrolysis: 1-Tetradecanol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium tetradecyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Wirkmechanismus
The primary mechanism of action of 1-tetradecanol, hydrogen sulfate, ammonium salt is its ability to reduce surface tension. As a surfactant, it adsorbs at the interface between water and oil, or water and air, thereby stabilizing emulsions and foams. The compound interacts with lipid bilayers in biological membranes, leading to cell lysis and protein solubilization .
Vergleich Mit ähnlichen Verbindungen
Ammonium tetradecyl sulfate is similar to other alkyl sulfates, such as sodium lauryl sulfate and ammonium lauryl sulfate. it has unique properties that make it suitable for specific applications:
Lower Toxicity: Compared to sodium lauryl sulfate, it has lower toxicity and skin irritation potential.
Enhanced Foaming: Provides better foaming properties in personal care products.
Compatibility: More compatible with low pH formulations.
List of Similar Compounds
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Sodium cetearyl sulfate
- Sodium myristyl sulfate
Eigenschaften
CAS-Nummer |
52304-21-9 |
|---|---|
Molekularformel |
C14H33NO4S |
Molekulargewicht |
311.48 g/mol |
IUPAC-Name |
azanium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 |
InChI-Schlüssel |
AHVCYVORAAEAKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.N |
Kanonische SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
52304-21-9 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


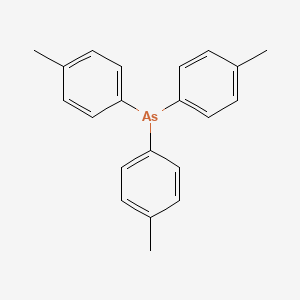
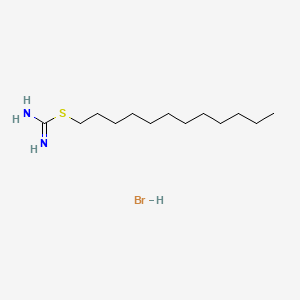
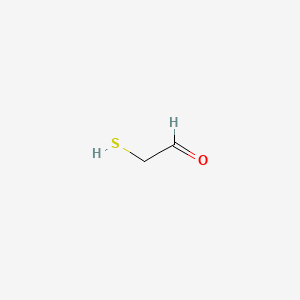
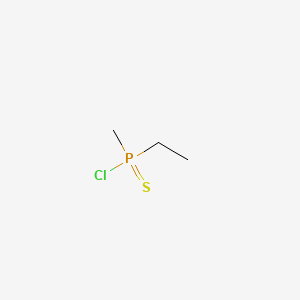
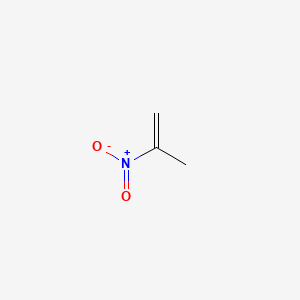
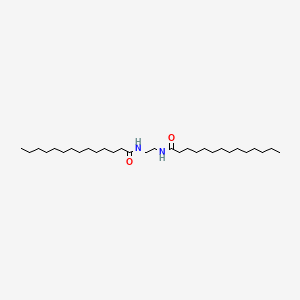
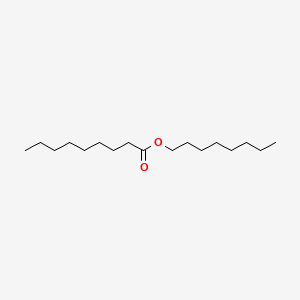
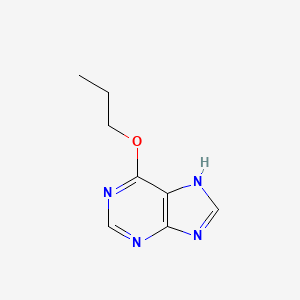
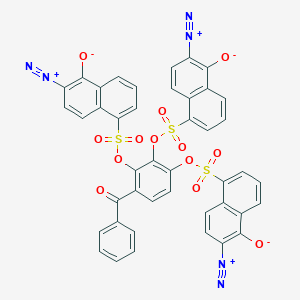
![P-[[2-Methyl-4-[(O-tolyl)azo]phenyl]azo]phenol](/img/structure/B1617147.png)
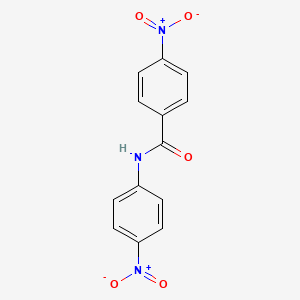

![N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide](/img/structure/B1617153.png)
